molecular formula C10H14BrN3O2 B8013086 tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B8013086
M. Wt: 288.14 g/mol
InChI Key: KGQAIHPYYHKKMN-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a heterocyclic compound with a complex structure that includes a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrazole derivatives and tert-butyl esters. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a bromine atom and a tert-butyl ester group, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 3-bromo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQAIHPYYHKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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